Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo-
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name 3,3-dibromoimidazo[2,1-a]isoquinolin-2(3H)-one adheres to IUPAC guidelines for polycyclic heteroaromatic systems. The parent structure, imidazo[2,1-a]isoquinolin-2(3H)-one, consists of a bicyclic framework formed by fusing an imidazole ring (positions 1–3) to an isoquinoline system (positions 4–11). The fusion notation [2,1-a] specifies that the imidazole’s C2 bonds to isoquinoline’s C1, while the imidazole’s N1 bridges to isoquinoline’s C10.
The 3,3-dibromo prefix denotes two bromine atoms attached to C3 of the partially saturated imidazole ring (indicated by 3H ). This geminal dibromo substitution arises from the dihydroimidazole moiety, where C3 is a single-bonded carbon capable of bearing two substituents. The lactam group at position 2 (designated by -one ) completes the numbering hierarchy, prioritizing the heteroatom-rich imidazole ring.
Table 1: Molecular Formula and Key Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₆Br₂N₂O |
| Molecular Weight | 343.98 g/mol |
| Exact Mass | 342.8823 Da |
| XLogP3 | 3.8 (estimated) |
| Hydrogen Bond Acceptors | 3 (N₂O) |
| Rotatable Bonds | 0 |
Molecular Architecture and Ring Fusion Analysis
The molecule’s core comprises a 10π-electron aromatic system formed by the fused imidazole and isoquinoline rings. The imidazole ring (positions 1–3, 10–11) exists in a 2,3-dihydro state, with partial saturation at C3 enabling bromine substitution. The isoquinoline moiety (positions 4–9, 11) retains full aromaticity, contributing to the compound’s planar geometry except at the dihydroimidazole region.
Ring Fusion Dynamics :
- The imidazole fuses to isoquinoline via C2–C1 and N1–C10 bonds, creating a rigid, V-shaped scaffold.
- The dihydroimidazole’s C3 adopts a tetrahedral geometry , introducing non-planarity that propagates through the fused system.
- The lactam group at C2 participates in conjugation with the imidazole’s nitrogen lone pairs, stabilizing the carbonyl via resonance.
Figure 1: Fused Ring System
Isoquinoline (C4-C9, C11)
┌──────────────┐
│ │
N1-----C10 C2=O
│ │
└──C3(Br₂)─────┘
Dihydroimidazole
Bromine Substituent Positioning and Stereoelectronic Effects
The 3,3-dibromo substitution imposes significant stereoelectronic perturbations:
Electronic Effects :
- Bromine’s -I effect withdraws electron density from C3, polarizing the C–Br bonds and reducing electron availability at the imidazole ring.
- The electron-deficient imidazole alters resonance patterns, weakening lactam conjugation and increasing carbonyl electrophilicity.
Steric and Conformational Impact :
- The van der Waals radius of bromine (1.85 Å) creates steric hindrance, forcing the dihydroimidazole ring into a boat conformation to alleviate Br···Br repulsion.
- This distortion propagates to the isoquinoline system, inducing a 7° bend at the fusion junction, as evidenced by computational models of analogous compounds.
Halogen Bonding Potential :
- Bromines act as σ-hole donors , enabling interactions with electron-rich species (e.g., carbonyl oxygens) at distances of 3.0–3.5 Å . These interactions may influence crystal packing or receptor binding in biological systems.
Table 2: Computed Stereoelectronic Parameters
| Parameter | Value |
|---|---|
| C3–Br Bond Length | 1.93 Å (estimated) |
| Br–C–Br Angle | 108° (estimated) |
| Dipole Moment | 4.2 D (estimated) |
| NBO Charge at C3 | +0.32 e |
Properties
CAS No. |
62472-01-9 |
|---|---|
Molecular Formula |
C11H6Br2N2O |
Molecular Weight |
341.99 g/mol |
IUPAC Name |
3,3-dibromoimidazo[2,1-a]isoquinolin-2-one |
InChI |
InChI=1S/C11H6Br2N2O/c12-11(13)10(16)14-9-8-4-2-1-3-7(8)5-6-15(9)11/h1-6H |
InChI Key |
QQKRDHXCCPORBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=O)C3(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dibromoimidazo[2,1-a]isoquinolin-2(3H)-one can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of isoquinoline N-oxides with azaoxyallyl cations. This reaction is typically carried out in the presence of sodium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 3,3-dibromoimidazo[2,1-a]isoquinolin-2(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3,3-Dibromoimidazo[2,1-a]isoquinolin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Sodium Carbonate: Used in cycloaddition reactions to facilitate the formation of the desired product.
Cesium Carbonate: Can be used to produce different products under varying conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating isoquinoline N-oxides with α-halohydroxamates in the presence of sodium carbonate yields 1,11b-dihydro-[1,2,4]oxadiazino[3,2-a]isoquinolin-2(3H)-ones .
Scientific Research Applications
3,3-Dibromoimidazo[2,1-a]isoquinolin-2(3H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-dibromoimidazo[2,1-a]isoquinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or activating specific pathways. detailed studies on its exact mechanism of action are still ongoing .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Reactivity and Functionalization
- 3,3-Dibromo Derivative : Undergoes regioselective nucleophilic substitution at the 3-position due to bromine's leaving group ability. This contrasts with the 3-acetyl analogue, which participates in condensation reactions with aromatic aldehydes .
- Benzimidazo[2,1-a]isoquinoline Carboxamides: Side-chain position (1-, 6-, 9-, or 11-) critically affects cytotoxicity.
Biological Activity
Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo- (CAS No. 62472-01-9) is a heterocyclic compound characterized by its unique structure that combines imidazole and isoquinoline moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent.
Chemical Structure and Properties
The molecular formula of Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo- is , with a molecular weight of approximately 304.08 g/mol. The presence of bromine atoms at the 3,3-positions significantly influences its biological activity and reactivity.
Biological Activity Overview
Research has indicated that compounds similar to Imidazo[2,1-a]isoquinolin-2(3H)-one exhibit a range of biological activities:
- Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation through mechanisms such as topoisomerase inhibition. This action disrupts DNA replication and cell division processes critical for tumor growth.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial and antiviral properties, making it a candidate for further exploration in drug development.
Anticancer Activity
A series of studies have demonstrated the anticancer potential of Imidazo[2,1-a]isoquinolin-2(3H)-one derivatives. For instance:
These results indicate that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, outperforming standard chemotherapeutics like doxorubicin.
The mechanism by which Imidazo[2,1-a]isoquinolin-2(3H)-one exerts its anticancer effects involves:
- Topoisomerase Inhibition : This compound inhibits topoisomerase I and II enzymes, crucial for DNA unwinding during replication.
- Induction of Apoptosis : Studies have shown that it can induce apoptosis in cancer cells via caspase pathways, further contributing to its anticancer efficacy.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Study on HepG2 Cells : A derivative was tested against HepG2 liver cancer cells showing an IC50 value of , indicating potent antiproliferative activity.
- MCF-7 Breast Cancer Model : Another derivative exhibited an IC50 value of against MCF-7 cells, suggesting significant potential as a breast cancer therapeutic agent.
Q & A
Q. What are the established synthetic routes for preparing 3,3-dibromo-imidazo[2,1-a]isoquinolin-2(3H)-one?
The synthesis typically involves cyclization reactions of substituted isoquinoline precursors. For example, hydrazine hydrate can be used to facilitate ring closure in intermediates like 1-methyl-2-carbamoylmethyl-3,4-dihydroisoquinolinium chloride. Reaction optimization includes temperature control (e.g., 70°C for 5 hours), solvent selection (dichloromethane or hexane/ethyl acetate/methanol mixtures), and purification via silica gel chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm regioselectivity of bromination and ring substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and isotopic signatures, especially for bromine-containing derivatives.
- IR spectroscopy to identify functional groups like carbonyl stretches (~1700 cm⁻¹) .
Q. How does the reactivity of this compound vary under acidic or basic conditions?
Under basic conditions, the lactam ring may undergo hydrolysis, while acidic conditions could lead to electrophilic substitution at the imidazole nitrogen. Solvent polarity (e.g., dichloromethane vs. methanol) also influences reaction pathways. Systematic testing with controlled pH adjustments and monitoring via TLC or HPLC is recommended .
Advanced Research Questions
Q. What mechanistic insights exist for bromination at the 3,3-positions of the imidazo-isoquinolinone core?
Bromination likely proceeds via electrophilic aromatic substitution (EAS), with the electron-rich imidazole ring directing dibromination. Computational studies using density functional theory (DFT) can model transition states and charge distribution to predict regioselectivity. Experimental validation via kinetic isotope effects (KIEs) or substituent-directed bromination is essential .
Q. How can computational tools optimize reaction conditions for derivatives of this compound?
Quantum chemical calculations (e.g., Gaussian or ORCA) predict reaction energetics, while machine learning algorithms analyze experimental datasets to identify optimal parameters (temperature, catalyst loading). For example, ICReDD’s workflow integrates reaction path searches with experimental feedback loops to reduce trial-and-error approaches .
Q. What strategies enable isotopic labeling (e.g., ³H or ¹⁴C) for pharmacokinetic or metabolic studies?
Tritiation can be achieved by catalytic hydrogenation of precursor alkenes or halogen exchange (e.g., replacing bromine with ³H via Pd-catalyzed reactions). Purification requires radiochemical HPLC, and stability is assessed under physiological conditions .
Q. How should researchers address contradictions in biological activity data across studies?
- Statistical validation : Use multivariate analysis to distinguish noise from true effects.
- Cross-disciplinary collaboration : Pair in vitro assays with computational docking (e.g., AutoDock Vina) to validate target interactions.
- Reproducibility protocols : Standardize cell lines, solvent controls, and assay conditions .
Q. What is the pharmacological potential of this compound based on isoquinoline alkaloid analogs?
Isoquinoline derivatives exhibit antimicrobial, anticancer, and CNS-modulating activities. Structure-activity relationship (SAR) studies should focus on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
